Cas no 53772-82-0 (2-(4-{3-(9Z)-2-(trifluoromethyl)-9H-thioxanthen-9-ylidenepropyl}piperazin-1-yl)ethan-1-ol)

2-(4-{3-(9Z)-2-(trifluoromethyl)-9H-thioxanthen-9-ylidenepropyl}piperazin-1-yl)ethan-1-ol 化学的及び物理的性質
名前と識別子
-
- 1-Piperazineethanol,4-[(3Z)-3-[2-(trifluoromethyl)-9H-thioxanthen-9-ylidene]propyl]-
- (Z)-4-[3-[2-(trifluoromethyl)-9H-thioxanthen-9-ylidene]propyl]piperazine-1-ethanol
- 2-(4-{(3Z)-3-[2-(Trifluoromethyl)-9H-thioxanthen-9-ylidene]propyl }-1-piperazinyl)ethanol
- CIS-FLUPENTIXOL, BP STANDARD
- (Z)-4-(3-(2-(Trifluoromethyl)-9H-thioxanthen-9-ylidene)propyl)-1-piperazineethanol
- (Z)-4-(3-(2-(Trifluoromethyl)-9H-thioxanthen-9-ylidene)propyl)piperazine-1-ethanol
- 1-Piperazineethanol, 4-(3-(2-(trifluoromethyl)-9H-thioxanthen-9-ylidene)propyl)-, (Z)-
- alpha-Flupenthixol
- cis-(Z)-Flupenthixol
- cis-Flupentixol
- 2-(4-{3-(9Z)-2-(trifluoromethyl)-9H-thioxanthen-9-ylidenepropyl}piperazin-1-yl)ethan-1-ol
- 2-[4-[(3Z)-3-[2-(trifluoromethyl)-9-thioxanthenylidene]propyl]-1-piperazinyl]ethanol;hydrochloride
- N-7009
- FLUPENTIXOL, (Z)-
- LC 44
- DTXCID7026310
- FA0UYH6QUO
- 2-[4-[(3Z)-3-[2-(trifluoromethyl)thioxanthen-9-ylidene]propyl]piperazino]ethanol;hydrochloride
- 2-(4-(3-[2-(Trifluoromethyl)-9H-thioxanthen-9-ylidene]propyl)-1-piperazinyl)ethanol #
- BSPBio_000379
- CHEBI:10454
- NCGC00162179-05
- 2-Trifluoromethyl-9-(3-(4-(2-hydroxyethyl)piperazin-1-yl)propylidene)thioxanthene
- EINECS 258-756-4
- N 7009
- 4-(3-(2-(Trifluoromethyl)-9H-thioxanthen-9-ylidene)propyl)-1-piperazineethanol
- UNII-21HMQ851IS
- Lopac0_000528
- Zuflupentixol
- NCGC00162179-02
- 1-Piperazineethanol, 4-[(3Z)-3-[2-(trifluoromethyl)-9H-thioxanthen-9-ylidene]propyl]-
- CAS-53772-82-0
- CHEMBL54661
- Flurentixol
- Z-FLUPENTHIXOL
- 2-Trifluoromethyl-9-(3-(4-(.beta.-hydroxyethyl)-1-piperazinyl)propylidene)thioxanthene
- .ALPHA.-FLUPENTHIXOL
- NCGC00162179-12
- Fluanxol
- Siplaril
- D01044
- 53772-82-0
- Flupenthixole
- Tox21_112003_1
- SDCCGSBI-0050511.P002
- cis flupenthixol
- CCG-204618
- NCGC00162179-04
- EN300-21702589
- L000972
- Prestwick3_000340
- Biomol-NT_000021
- NCGC00162179-06
- 1-Piperazineethanol, 4-[3-[2-(trifluoromethyl)-9H-thioxanthen-9-ylidene]propyl]-
- SMR000875208
- 1-Piperazineethanol, 4-(3-(2-(trifluoromethyl)thioxanthen-9-ylidene)propyl)-
- 4-[3-[2-(trifluoromethyl)-9h-thioxanthen-9-ylidene]propyl]-1-piperazineethanol
- NS00010409
- Tox21_112003
- SCHEMBL34200
- 2709-56-0
- 2-(4-{3-[(9Z)-2-(TRIFLUOROMETHYL)-9H-THIOXANTHEN-9-YLIDENE]PROPYL}PIPERAZIN-1-YL)ETHAN-1-OL
- 2-[4-[(3Z)-3-[2-(Trifluoromethyl)thioxanthen-9-ylidene]propyl]piperazin-1-yl]ethanol
- DTXSID9046310
- EINECS 220-304-9
- cid_10140115
- Flupentixol (INN)
- Flupentixol
- Emergil
- Q420350
- (Z)-2-(4-(3-(2-(trifluoromethyl)-9H-thioxanthen-9-ylidene)propyl)piperazin-1-yl)ethanol
- NCGC00162179-08
- cis-(Z)-Flupenthixol dihydrochloride
- UNII-FA0UYH6QUO
- NCGC00162179-03
- MLS001332581
- Fluphenthixol
- 2-Trifluoromethyl-9-[3-[4-(2-hydroxyethyl)piperazin-1-yl]propylidene]thioxanthene
- 21HMQ851IS
- Flupentixolo
- BDBM79172
- (Z)-2-[4-[3-[2-(trifluoromethyl)thioxanthen-9-ylidene]propyl]piperazin-1-yl]ethanol
- cis(Z)Flupenthixol
- BRD-K70487031-001-01-0
- 1-PIPERAZINEETHANOL, 4-((3Z)-3-(2-(TRIFLUOROMETHYL)-9H-THIOXANTHEN-9-YLIDENE)PROPYL)-
- DB00875
- 4-(3-(2-(Trifluoromethyl)thioxanthen-9-ylidene)propyl)-1-piperazineethanol
- 1-Piperazineethanol, 4-(3-(2-(trifluoromethyl)-9H-thioxanthen-9-ylidene)propyl)-
- NCGC00162179-01
- W-107130
- cis-Flupenthixol
- BPBio1_001183
- FLUPENTHIXOL
- GTPL948
- Fluxanxol
- Z-FLUPENTIXOL
- Depixol (TN)
- BPBio1_000417
- LC-44
- Flupentixol [INN:BAN:DCF]
- Siplarol
- 4-((3Z)-3-(2-(TRIFLUOROMETHYL)-9H-THIOXANTHEN-9-YLIDENE)PROPYL)-1-PIPERAZINEETHANOL
- Prestwick2_000340
- Flupentixolum [INN-Latin]
- (Z)-flupentixol
- DB-322128
- DA-53259
- BRD-K70487031-001-02-8
- (Z)-4-[3-[2-(TRIFLUOROMETHYL)-9H-THIOXANTHEN-9-YLIDENE]PROPYL ]PIPERAZINE-1-ETHANOL
-
- MDL: MFCD00866638
- インチ: InChI=1S/C23H25F3N2OS/c24-23(25,26)17-7-8-22-20(16-17)18(19-4-1-2-6-21(19)30-22)5-3-9-27-10-12-28(13-11-27)14-15-29/h1-2,4-8,16,29H,3,9-15H2/b18-5-
- InChIKey: NJMYODHXAKYRHW-DVZOWYKESA-N
- ほほえんだ: C1CN(CCN1CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)CCO
計算された属性
- せいみつぶんしりょう: 434.16415
- どういたいしつりょう: 434.163969
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 30
- 回転可能化学結合数: 5
- 複雑さ: 592
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.5
- トポロジー分子極性表面積: 52
じっけんとくせい
- PSA: 26.71
- LogP: 4.47750
2-(4-{3-(9Z)-2-(trifluoromethyl)-9H-thioxanthen-9-ylidenepropyl}piperazin-1-yl)ethan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-21702589-0.05g |
2-(4-{3-[(9Z)-2-(trifluoromethyl)-9H-thioxanthen-9-ylidene]propyl}piperazin-1-yl)ethan-1-ol |
53772-82-0 | 0.05g |
$2755.0 | 2023-09-16 |
2-(4-{3-(9Z)-2-(trifluoromethyl)-9H-thioxanthen-9-ylidenepropyl}piperazin-1-yl)ethan-1-ol 関連文献
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Rüdiger W. Seidel,Adrian Richter,Richard Goddard,Peter Imming Chem. Commun. 2023 59 4697
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Bree A. Gorman,Paul S. Francis,Neil W. Barnett Analyst 2006 131 616
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Adinarayana Nandikolla,Singireddi Srinivasarao,Banoth Karan Kumar,Sankaranarayanan Murugesan,Himanshu Aggarwal,Louise L. Major,Terry K. Smith,Kondapalli Venkata Gowri Chandra Sekhar RSC Adv. 2020 10 38328
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Sarah A. P. Pereira,Susana P. F. Costa,Edite Cunha,Marieta L. C. Passos,André R. S. T. Araújo,M. Lúcia M. F. S. Saraiva New J. Chem. 2018 42 13081
2-(4-{3-(9Z)-2-(trifluoromethyl)-9H-thioxanthen-9-ylidenepropyl}piperazin-1-yl)ethan-1-olに関する追加情報
Introduction to 2-(4-{3-(9Z)-2-(trifluoromethyl)-9H-thioxanthen-9-ylidenepropyl}piperazin-1-yl)ethan-1-ol (CAS No. 53772-82-0)
2-(4-{3-(9Z)-2-(trifluoromethyl)-9H-thioxanthen-9-ylidenepropyl}piperazin-1-yl)ethan-1-ol, also known by its CAS number 53772-82-0, is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to a class of molecules known as thioxanthenes, which are characterized by their unique structural features and potential biological activities. The presence of a trifluoromethyl group and a piperazine ring in its structure adds to its complexity and versatility, making it a valuable candidate for various applications.
The chemical structure of 2-(4-{3-(9Z)-2-(trifluoromethyl)-9H-thioxanthen-9-ylidenepropyl}piperazin-1-yl)ethan-1-ol is particularly noteworthy. The thioxanthene core, which is a bicyclic system consisting of a benzene ring fused to a thiophene ring, provides a rigid and planar framework that can interact with biological targets in specific ways. The introduction of the trifluoromethyl group enhances the lipophilicity and metabolic stability of the molecule, while the piperazine ring contributes to its solubility and binding affinity. These structural elements collectively contribute to the compound's potential therapeutic properties.
In recent years, there has been a growing interest in thioxanthenes due to their diverse biological activities. Research has shown that compounds like 2-(4-{3-(9Z)-2-(trifluoromethyl)-9H-thioxanthen-9-ylidenepropyl}piperazin-1-yl)ethan-1-ol exhibit potent antitumor, anti-inflammatory, and neuroprotective effects. For instance, studies have demonstrated that thioxanthenes can inhibit the growth of various cancer cell lines by interfering with key signaling pathways involved in cell proliferation and survival. Additionally, these compounds have been shown to possess anti-inflammatory properties by modulating the expression of pro-inflammatory cytokines and enzymes.
The potential neuroprotective effects of 2-(4-{3-(9Z)-2-(trifluoromethyl)-9H-thioxanthen-9-ylidenepropyl}piperazin-1-yl)ethan-1-ol have also been explored in preclinical studies. Research suggests that this compound can protect neurons from oxidative stress and apoptosis, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism behind these neuroprotective effects is thought to involve the activation of antioxidant defense systems and the inhibition of pro-apoptotic signaling pathways.
Beyond its biological activities, the synthesis and chemical properties of 2-(4-{3-(9Z)-2-(trifluoromethyl)-9H-thioxanthen-9-ylidenepropyl}piperazin-1-yl)ethan-1-ol have been extensively studied. The synthesis typically involves multiple steps, including the formation of the thioxanthene core, introduction of the trifluoromethyl group, and functionalization of the piperazine ring. These synthetic routes are often optimized to improve yield and purity, ensuring that the final product meets high standards for pharmaceutical applications.
The physical properties of 2-(4-{3-(9Z)-2-(trifluoromethyl)-9H-thioxanthen-9-ylidenepropyl}piperazin-1-yl)ethan-1-ol, such as its solubility, melting point, and stability, are crucial for its formulation into drug products. These properties are influenced by the compound's molecular structure and can be fine-tuned through chemical modifications or formulation strategies. For example, enhancing solubility can improve bioavailability and therapeutic efficacy, while improving stability can extend shelf life and ensure consistent performance.
Clinical trials are an essential step in evaluating the safety and efficacy of new drug candidates like 2-(4-{3-(9Z)-2-(trifluoromethyl)-9H-thioxanthen-9-ylidenepropyl}piperazin-1-y l)ethan -1 -ol. While preclinical studies provide valuable insights into the potential benefits and mechanisms of action, clinical trials are necessary to confirm these findings in human subjects. Early-phase clinical trials focus on assessing safety profiles and determining optimal dosing regimens, while later-phase trials evaluate efficacy endpoints in larger patient populations.
The development of new drugs is a complex and multidisciplinary process that involves collaboration between chemists, biologists, pharmacologists, and clinicians. For compounds like 2 -(4 -{3 -( 9 Z ) - 2 -( trifluoromethyl ) - 9 H -thiox anthe n - 9 - yl iden eprop yl } p iper azine - 1 - yl ) etha n - 1 - ol, this process begins with identifying promising lead compounds through high-throughput screening or rational design approaches. Once a lead compound is identified, it undergoes extensive optimization to improve its pharmacological properties before advancing to preclinical testing.
In conclusion, 2 -(4 -{3 -( 9 Z ) - 2 -( trifluoromethyl ) - 9 H -thi ox anthe n - 9 - yl iden eprop yl } p iper azine - 1 - yl ) etha n - 1 - ol (CAS No. 53772 -8 2 -0) represents an exciting area of research in medicinal chemistry and pharmaceutical development. Its unique structural features and diverse biological activities make it a promising candidate for various therapeutic applications. Ongoing research continues to uncover new insights into its mechanisms of action and potential uses, paving the way for future advancements in drug discovery and development.
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